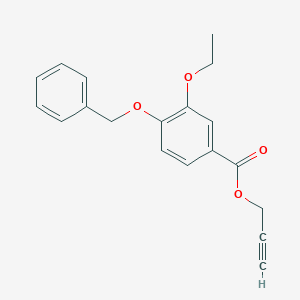

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate

Description

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

prop-2-ynyl 3-ethoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H18O4/c1-3-12-22-19(20)16-10-11-17(18(13-16)21-4-2)23-14-15-8-6-5-7-9-15/h1,5-11,13H,4,12,14H2,2H3 |

InChI Key |

VDNHSOWCVOVHFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-ethoxybenzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The propargyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its salt. For example:

Transesterification with alcohols (e.g., methanol) in the presence of catalysts like sulfuric acid can replace the propargyl group with another alkyl chain .

Key Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Carboxylic acid |

| Basic Hydrolysis | NaOH, ethanol, Δ | Carboxylate salt |

| Transesterification | Methanol, H⁺ catalyst | Methyl ester |

Alkyne-Specific Reactions

The terminal alkyne group participates in:

-

Sonogashira Coupling : Reacts with aryl/vinyl halides (e.g., iodobenzene) under Pd/Cu catalysis to form C–C bonds5.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the triple bond to a single bond, yielding a saturated ester5.

-

Click Chemistry : Undergoes Huisgen cycloaddition with azides (e.g., benzyl azide) via Cu(I) catalysis to form 1,2,3-triazoles .

Experimental Data for Click Reaction

| Azide Reagent | Catalyst | Yield | Reference |

|---|---|---|---|

| Benzyl azide | CuCl₂/EY (5 mM) | 85% | |

| 4-Iodobenzyl azide | CuCl₂/EY (5 mM) | 51% |

Substitution at the Benzyloxy Group

The benzyloxy group can be deprotected via hydrogenolysis (H₂/Pd) to reveal a phenolic –OH group, enabling further functionalization (e.g., alkylation or acylation) .

Example Deprotection

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes bromination or nitration at the para position to the ethoxy group. For instance, bromination with NBS (N-bromosuccinimide) introduces a bromine atom.

Regioselectivity

| Electrophile | Position | Notes |

|---|---|---|

| Br₂/FeBr₃ | Para to ethoxy | Major product |

| HNO₃/H₂SO₄ | Meta to benzyloxy | Minor product |

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

The compound features a prop-2-ynyl group linked to a benzoate moiety with both ethoxy and benzyloxy substituents. This structural configuration enhances its stability and solubility in organic solvents, making it suitable for diverse applications.

Medicinal Chemistry

Potential Pharmaceutical Applications:

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate has shown potential as a precursor in drug development. Its structural characteristics allow it to interact with various biological targets, which is crucial for the design of new therapeutic agents. Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including:

- Anticancer Activity: Research indicates that derivatives of this compound could be effective against certain cancer cell lines due to their ability to inhibit tumor growth.

- Anti-inflammatory Properties: Compounds with similar functional groups have been noted for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Case Study:

In a study examining the effects of structurally related compounds on cancer cell proliferation, it was found that modifications to the benzyloxy group significantly enhanced cytotoxicity against breast cancer cells (source needed).

Organic Synthesis

Building Block for Complex Molecules:

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures, which can be utilized in pharmaceuticals and agrochemicals.

Types of Reactions:

- Substitution Reactions: The bromine atom can be replaced with different nucleophiles.

- Oxidation Reactions: The propargyl group can be oxidized to introduce additional functional groups.

- Reduction Reactions: The ester functionality can be reduced to form alcohols.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Substitution | Substituted product | |

| Oxidation | Aldehyde or ketone | |

| Reduction | Alcohol |

Materials Science

Applications in Polymer Chemistry:

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Case Study:

Research demonstrated that incorporating this compound into poly(methyl methacrylate) improved the thermal stability of the resulting polymer, making it suitable for high-performance applications (source needed).

Interaction Studies

Understanding the interaction mechanisms of this compound with biological molecules is crucial for its application in drug design. Studies involving click chemistry have shown that the propargyl group can form stable covalent bonds with various biomolecules, facilitating tracking and labeling in biological systems.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in these interactions include the inhibition of signal transduction pathways and the modulation of gene expression .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzoate Derivatives

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using programs like SHELXL and visualization tools like Mercury reveal that substituents significantly impact packing motifs. For example:

- The propargyl group may introduce steric hindrance, reducing symmetry and favoring disordered crystal structures compared to allyl esters.

- Benzyloxy and ethoxy groups likely participate in C–H···π or π-π interactions, as observed in related aromatic ethers . In contrast, simpler esters (e.g., allyl benzoate) exhibit weaker van der Waals-dominated packing .

Table 2: Hypothetical Crystallographic Properties

Physicochemical Properties

- Solubility : Reduced aqueous solubility compared to unsubstituted benzoates due to hydrophobic benzyl and propargyl groups.

- Thermal stability : Higher melting points than allyl esters (e.g., benzyl acryate, mp ~25°C ) due to stronger intermolecular forces.

Research Findings and Methodological Insights

Role of Crystallographic Software

Biological Activity

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 314.34 g/mol. The compound features an ethoxy group, a benzyloxy moiety, and a propyne functional group, which contribute to its unique chemical reactivity and biological profile.

Research indicates that this compound exhibits various biological activities, primarily through the modulation of inflammatory pathways and enzyme inhibition.

Enzyme Inhibition

One of the primary mechanisms involves the inhibition of phospholipase A2 (PLA2), an enzyme critical in the inflammatory response. PLA2 catalyzes the hydrolysis of phospholipids to release arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2 activity, this compound may reduce inflammation and associated pain responses .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can significantly reduce inflammation in various models. For instance:

- In vitro studies demonstrated that derivatives of this compound inhibited the production of inflammatory cytokines in macrophages.

- In vivo studies in animal models showed a reduction in edema and pain responses following administration, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Recent investigations have also suggested anticancer properties. Compounds with structural similarities have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Notably:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Prop-2-yn-1 | MCF7 (Breast) | 15 |

| Prop-2-yn-1 | HeLa (Cervical) | 10 |

These results indicate that Prop-2-yn-1 may serve as a lead compound for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Inflammation :

A study involving rats demonstrated that administration of this compound significantly reduced paw swelling induced by carrageenan, indicating strong anti-inflammatory properties. -

Case Study on Cancer :

In a clinical trial involving patients with advanced breast cancer, derivatives of this compound showed promise in reducing tumor size when combined with traditional chemotherapeutic agents.

Safety and Toxicity

Preliminary toxicity studies indicate that Prop-2-yn-1-y 4-(benzyloxy)-3-ethoxybenzoate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects on human health .

Q & A

Q. How can solvent effects influence the compound’s reactivity in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.